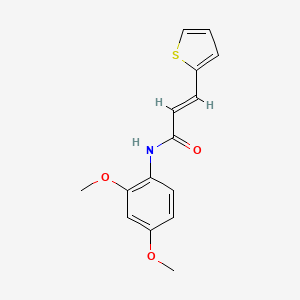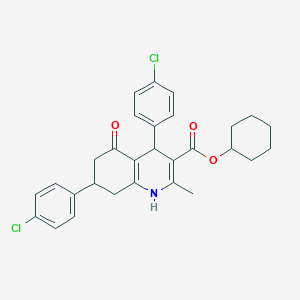![molecular formula C18H16N8S2 B4986844 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole), also known as BTT, is a tetrazole-based ligand that has gained significant interest in the field of coordination chemistry. BTT has been extensively studied due to its unique structural and electronic properties, which make it an ideal candidate for various applications in scientific research.
Wirkmechanismus
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in coordination chemistry involves the formation of stable coordination complexes with metal ions. The tetrazole ring in 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) acts as a strong electron donor, while the thioether groups provide stability to the complex.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes exhibit moderate cytotoxicity towards cancer cells, which makes them promising candidates for anticancer drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in lab experiments include its high purity, stability, and versatility in forming coordination complexes with a variety of metal ions. However, the limitations include the potential toxicity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in scientific research. One potential application is in the development of new catalysts for organic synthesis. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown promise in catalyzing various reactions such as cross-coupling and hydrogenation. Another future direction is in the development of new sensors for detecting metal ions in aqueous solutions. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based sensors have shown high selectivity and sensitivity towards various metal ions, making them ideal candidates for environmental monitoring and biomedical applications. Finally, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown potential as anticancer agents, and further studies are needed to optimize their cytotoxicity and selectivity towards cancer cells.
Synthesemethoden
The synthesis of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) involves the reaction of 2-butenyl-1,4-dithiol with sodium azide, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has been widely used in scientific research due to its ability to form stable coordination complexes with a variety of metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, molecular recognition, and sensing.
Eigenschaften
IUPAC Name |
1-phenyl-5-[(E)-4-(1-phenyltetrazol-5-yl)sulfanylbut-2-enyl]sulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8S2/c1-3-9-15(10-4-1)25-17(19-21-23-25)27-13-7-8-14-28-18-20-22-24-26(18)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCUPRYWDJYSQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC=CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC/C=C/CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)
methanone](/img/structure/B4986807.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)

![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)